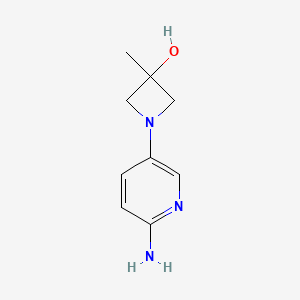

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

Übersicht

Beschreibung

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a synthetic organic compound that features a pyridine ring substituted with an amino group at the 6-position and an azetidine ring substituted with a hydroxyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of 6-aminopyridine derivatives, which are then subjected to various chemical transformations to introduce the azetidine ring and the hydroxyl group.

Starting Material Preparation: The synthesis begins with 6-aminopyridine, which is commercially available or can be synthesized from pyridine through nitration, reduction, and amination steps.

Formation of Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols or aziridines.

Hydroxyl Group Introduction: The hydroxyl group at the 3-position of the azetidine ring can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The amino group on the pyridine ring participates in Ullmann-type amination reactions. For example:

-

Reactants : 5-Bromo-3-benzyloxypyridine + excess ammonia

-

Catalyst : CuBr (0.1 equiv)

-

Conditions : Methanolic ammonia, 130°C, 24 hours

This reaction proceeds via a copper-mediated coupling mechanism, enabling aryl halide displacement by amines.

Acylation

The primary amine undergoes N-acylation with acyl chlorides:

-

Reactants : 5-Benzyloxypyridine-3-amine + acetyl chloride

-

Base : Triethylamine (5 equiv)

-

Conditions : Tetrahydrofuran (THF), room temperature, 1 hour

-

Product : N-(5-Benzyloxypyridin-3-yl)acetamide (35–75% yield) .

Hydrogenolysis

The benzyl protecting group is removed via catalytic hydrogenation:

-

Reactants : N-(5-Benzyloxypyridin-3-yl)acetamide

-

Catalyst : Pd(OH)₂

-

Conditions : Methanol, H₂ atmosphere, 12 hours

-

Product : N-(5-Hydroxypyridin-3-yl)acetamide (quantitative yield) .

Cross-Coupling Reactions

The compound participates in Buchwald-Hartwig amination with aryl halides:

-

Reactants : tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate + 8-bromo-6-chloroimidazo[1,2-a]pyridine

-

Catalyst : Pd₂(dba)₃/XantPhos

-

Base : Cs₂CO₃

-

Conditions : 1,4-Dioxane, 100°C, 5 hours

-

Product : Piperazine-linked imidazopyridine derivative (78% yield) .

Key Reaction Data

Mechanistic Insights

-

Amination : Copper catalysts facilitate single-electron transfer (SET), forming aryl radicals that couple with amines .

-

Acylation : Triethylamine deprotonates the amine, enhancing nucleophilicity for acyl chloride attack.

-

Hydrogenolysis : Palladium catalysts cleave C–O bonds in benzyl ethers via adsorption and H₂ activation.

Stability and Reactivity

-

pH Sensitivity : The hydroxyl group on the azetidine ring undergoes dehydration under acidic conditions, forming an azetidine ketone.

-

Oxidative Stability : The pyridine ring resists oxidation, but the hydroxyl group may oxidize to a ketone with strong oxidants (e.g., KMnO₄).

Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol | |

| Canonical SMILES | CC1(CN(C1)C2=CN=C(C=C2)N)O | |

| Molecular Formula | C₉H₁₃N₃O | |

| Molecular Weight | 179.22 g/mol |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:

The compound has been identified as a novel kinase inhibitor, specifically targeting kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). These kinases play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects in several diseases, including:

- Autoimmune Diseases: Inhibition of SYK has been linked to potential treatments for conditions like rheumatoid arthritis and lupus.

- Neurological Disorders: Targeting LRRK2 is particularly relevant for neurodegenerative diseases such as Parkinson's disease.

- Cancer: The modulation of these kinases can affect tumor growth and metastasis.

Disease Applications

The applications of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol extend across a wide range of diseases:

| Disease Category | Specific Diseases | Mechanism of Action |

|---|---|---|

| Autoimmune Diseases | Rheumatoid Arthritis, Lupus | Inhibition of SYK |

| Neurological Disorders | Parkinson's Disease | Inhibition of LRRK2 |

| Cancer | Various Tumors | Modulation of MYLK and other kinases |

| Inflammatory Diseases | Asthma, Allergies | Reduction in pro-inflammatory cytokines |

| Metabolic Disorders | Diabetes | Potential modulation of metabolic pathways |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Autoimmune Disease Model

In a study involving collagen-induced arthritis in mice, treatment with the compound resulted in a significant reduction in joint inflammation and damage. The mechanism was attributed to the inhibition of SYK, leading to decreased activation of inflammatory pathways.

Case Study 2: Neurodegenerative Disease Model

Research on LRRK2 inhibition demonstrated that this compound could reduce neuroinflammation and improve motor function in animal models of Parkinson's disease. The findings suggest that targeting LRRK2 with this compound could be a viable therapeutic strategy.

Case Study 3: Cancer Therapy

In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines by modulating MYLK activity. This suggests its potential role as an adjunct therapy in cancer treatment.

Wirkmechanismus

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyridine ring can form hydrogen bonds with active site residues, while the azetidine ring can provide steric interactions that influence binding affinity and specificity. The hydroxyl group may also participate in hydrogen bonding or act as a nucleophile in biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol: Unique due to the presence of both an azetidine ring and a hydroxyl group.

6-Aminopyridine Derivatives: Similar in having the amino group on the pyridine ring but lacking the azetidine ring.

Azetidine Derivatives: Similar in having the azetidine ring but lacking the pyridine ring or the specific substitution pattern.

Uniqueness: this compound is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and other scientific research areas.

Biologische Aktivität

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various research studies and clinical trials.

The compound has a molecular formula of CHNO and a molecular weight of approximately 176.22 g/mol. It features a pyridine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that this compound may act through multiple mechanisms:

- Inhibition of Myeloperoxidase (MPO) : Studies show that compounds with similar structures can inhibit MPO, an enzyme linked to oxidative stress in inflammatory diseases. Inhibition of MPO can mitigate vasomotor dysfunction in cardiovascular diseases .

- Interaction with Acetylcholinesterase (AChE) : The compound's structural similarity to known AChE inhibitors suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease .

Anticancer Potential

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications in the azetidine structure can enhance anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival, particularly the mTOR pathway .

Pharmacokinetics

The pharmacokinetic profile indicates high oral bioavailability and favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, suggesting potential central nervous system applications .

Case Studies

- Cardiovascular Disease Model : In a mouse model of peritonitis, similar aminopyridine derivatives demonstrated significant inhibition of MPO activity, leading to reduced inflammation and improved vascular function. This suggests that this compound could have similar therapeutic effects .

- Neuroprotective Studies : A study focusing on neuroprotective agents highlighted the potential for compounds with similar structures to mitigate neurodegeneration by inhibiting AChE and enhancing cholinergic transmission .

Comparative Analysis

The following table summarizes the biological activities and pharmacological properties of this compound compared to related compounds:

Eigenschaften

IUPAC Name |

1-(6-aminopyridin-3-yl)-3-methylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRBJKAFGFOQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2=CN=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.